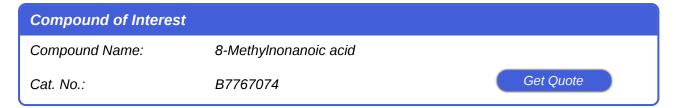


8-Methylnonanoic acid CAS number and molecular weight

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An In-depth Technical Guide to **8-Methylnonanoic Acid** for Researchers and Drug Development Professionals

Introduction

8-Methylnonanoic acid, also known as isocapric acid, is a branched-chain fatty acid that is gaining attention in the scientific community for its diverse biological activities and potential therapeutic applications.[1][2] As a precursor in the biosynthesis of capsaicin and a metabolic by-product of dihydrocapsaicin, it plays a role in the effects of chili pepper consumption.[2][3] This technical guide provides a comprehensive overview of **8-methylnonanoic acid**, including its chemical properties, synthesis, experimental protocols, and its emerging role in metabolic research, particularly for professionals in research, science, and drug development.

Core Data and Properties

The fundamental identifiers and physicochemical properties of **8-methylnonanoic acid** are summarized below.

Table 1: Chemical Identifiers for 8-Methylnonanoic Acid



Identifier	Value
CAS Number	5963-14-4[1][4][5]
Molecular Formula	C10H20O2[4][6]
Molecular Weight	172.26 g/mol [4][6]
IUPAC Name	8-methylnonanoic acid[6]
Synonyms	Isocapric acid, Isodecanoic acid[1][5][6]

Table 2: Physicochemical Properties of 8-

Methylnonanoic Acid

Property	Value
Physical State	Clear liquid or neat oil[3][6]
Boiling Point	118-120 °C at 2 mmHg[5]
Solubility	Soluble in: DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml)[3]. Slightly soluble in: Chloroform, Ethyl Acetate, Methanol[5]. Low solubility in: PBS (pH 7.2) (0.1 mg/ml)[3].
Odor Profile	Fatty, waxy, and cheesy notes[7][8]

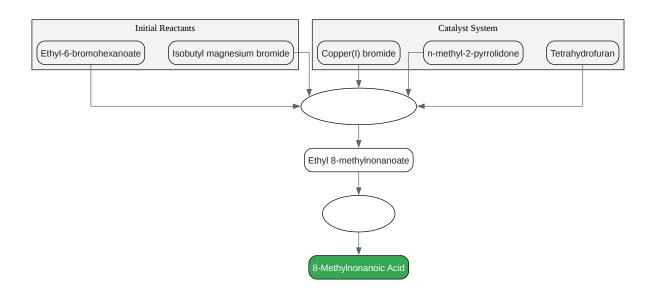
Synthesis and Production

8-Methylnonanoic acid can be synthesized through various chemical and biosynthetic routes.

Chemical Synthesis Workflow

A common laboratory-scale synthesis involves a copper-catalyzed alkylation of a Grignard reagent, followed by the hydrolysis of the resulting ester.[2][9]





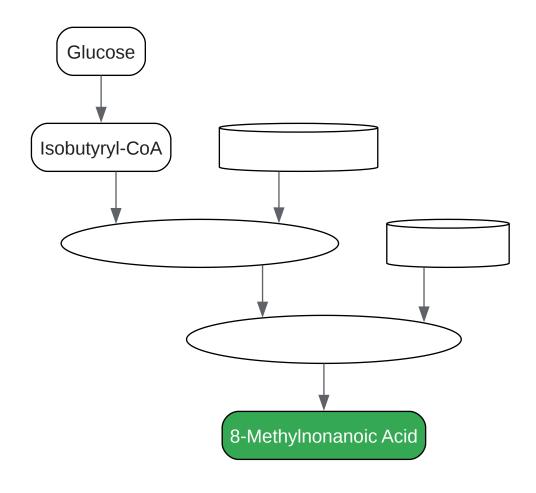
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Caption: Chemical synthesis of 8-Methylnonanoic acid.

Microbial Biosynthesis Pathway

A patented method describes the microbial production of **8-methylnonanoic acid** from glucose or isobutyric acid in modified microbes like E. coli. The key intermediate is isobutyryl-CoA, which undergoes elongation.[10]





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Caption: Microbial production of 8-Methylnonanoic acid.

Experimental Protocols Detailed Chemical Synthesis Protocol

This protocol is adapted from a study on the cellular responses to 8-methylnonanoic acid.[2]

- Preparation of the Reaction Mixture: Dissolve Copper(I) bromide (1.45 g, 10.08 mmol) and n-methyl-2-pyrrolidone (129.7 mL) in tetrahydrofuran (150 mL). Cool the mixture in an ice-NaCl bath.
- Addition of Reactant: Add ethyl-6-bromohexanoate (75.00 g, 336.16 mmol) dropwise to the cooled mixture using a cannula.
- Grignard Reaction: In a separate flask, cool a solution of isobutyl magnesium bromide (54.23 g, 336.16 mmol) in an ice-NaCl bath. Slowly add this Grignard reagent to the primary



reaction mixture dropwise over 40 minutes.

- Reaction Completion: Allow the mixture to stir at room temperature overnight.
- Hydrolysis: The resulting ester (ethyl 8-methylnonanoate) is then hydrolyzed under basic conditions.
- Extraction and Purification: Acidify the aqueous layer to a pH of approximately 2-3 with 4 M HCl. Extract the mixture with hexane (2 x 200 mL) and wash with water (200 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield **8-methylnonanoic acid** as a pale-yellow oil.[2]

In Vitro Adipocyte Metabolism Assay Protocol

This protocol outlines the investigation of **8-methylnonanoic acid**'s effects on 3T3-L1 adipocytes.[2]

- Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.
- Treatment: On day 4 of differentiation, incubate the cells with serum-free DMEM containing either a vehicle control (0.1% DMSO) or 8-methylnonanoic acid (e.g., 1 μM and 10 μM) for 48 hours.[2]
- Lipid Accumulation Assay (Oil Red O Staining):
 - After treatment, fix the cells and stain with Oil Red O solution to visualize neutral lipids.
 - Quantify lipid accumulation by eluting the dye and measuring the absorbance.
- AMPK Activity Assay (Western Blotting):
 - Lyse the treated cells and perform Western blotting to detect the phosphorylation status of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC), to assess AMPK pathway activation.[2]
- Glucose Uptake Assay:



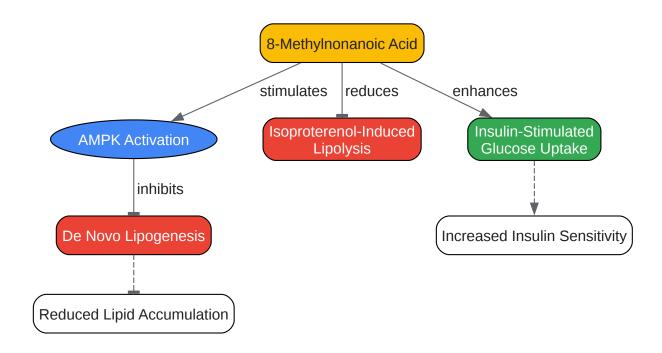
- Treat mature adipocytes with 8-methylnonanoic acid for 5 days.
- Stimulate the cells with insulin (e.g., 0.1 μM) and measure the uptake of 2-deoxy-D-[3H]glucose (2-DG) to assess insulin sensitivity.[2]

Biological Activity and Signaling Pathways

Recent research has highlighted the role of **8-methylnonanoic acid** as a modulator of energy metabolism, particularly in adipocytes. It has been shown to decrease lipid accumulation and enhance insulin-stimulated glucose uptake.[1][2]

AMPK Signaling Pathway in Adipocytes

The metabolic effects of **8-methylnonanoic acid** in fat cells are largely attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2]



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Caption: Metabolic effects of 8-MNA in adipocytes.



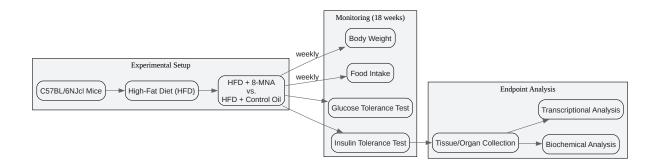
Applications in Drug Development and Research

The non-pungent nature of **8-methylnonanoic acid**, unlike its parent compound capsaicin, makes it an attractive candidate for development as a nutraceutical or therapeutic agent for metabolic disorders.[2]

- Metabolic Syndrome: Studies in diet-induced obese mice have shown that dietary supplementation with **8-methylnonanoic acid** can reduce caloric intake and body weight gain, and delay the onset of insulin resistance.[11][12][13]
- Pharmaceutical Intermediate: Its chemical structure makes it a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[4][8]
- Transdermal Permeation: As a branched-chain fatty acid, it has potential applications in enhancing the transdermal permeation of drugs.[5]

In Vivo Experimental Workflow for Metabolic Studies

The workflow for assessing the therapeutic potential of **8-methylnonanoic acid** in a dietinduced obesity mouse model is outlined below.[11][12]





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Caption: Workflow for in vivo studies of 8-MNA.

Conclusion

8-Methylnonanoic acid is a multifaceted molecule with significant potential in the fields of metabolic research and pharmaceutical development. Its ability to modulate key metabolic pathways, such as AMPK signaling, without the pungency of capsaicinoids, positions it as a promising lead compound for addressing metabolic syndrome. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore its therapeutic applications further.

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